molecular formula C7H5F3O B13451406 2,3,5-Trifluoro-6-methyl Phenol

2,3,5-Trifluoro-6-methyl Phenol

Cat. No.: B13451406
M. Wt: 162.11 g/mol
InChI Key: DDLRGDXWPDHKTC-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-methyl Phenol is an organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-methyl Phenol typically involves the trifluoromethylation of phenol derivatives. One common method includes the reaction of trifluoromethyl chlorobenzene with sodium alkylol in the presence of solvents such as dimethyl sulfoxide, cyclobutasulfoxide, N,N-dimethyl formamide, or N,N-dimethyl acetamide. The reaction is carried out under stirring at temperatures ranging from 120°C to 180°C .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as rectification, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluoro-6-methyl Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,3,5-Trifluoro-6-methyl Phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-methyl Phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol

Comparison: 2,3,5-Trifluoro-6-methyl Phenol is unique due to the specific positioning of its trifluoromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated phenols .

Properties

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

IUPAC Name

2,3,5-trifluoro-6-methylphenol

InChI

InChI=1S/C7H5F3O/c1-3-4(8)2-5(9)6(10)7(3)11/h2,11H,1H3

InChI Key

DDLRGDXWPDHKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)F)F)O

Origin of Product

United States

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